molecular formula C20H27N3O2 B6487722 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide CAS No. 877631-93-1

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B6487722
CAS No.: 877631-93-1
M. Wt: 341.4 g/mol
InChI Key: FOQWLQWROWUNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is a chemical compound offered for research and development purposes. Its distinct molecular structure, incorporating both a furan ring and a phenylpiperazine group, makes it a compound of interest in several early-stage research areas. Furan-containing compounds are being actively investigated in medicinal chemistry; for instance, some 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of the furan scaffold in protease inhibitor design . Furthermore, the phenylpiperazine moiety is a common feature in compounds studied for neurological targets, such as N-(thiazol-2-yl)-benzamide analogs which have been characterized as selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . The integration of these two pharmacophores into a single molecule suggests this compound could serve as a valuable chemical probe or a starting point for the design of novel bioactive molecules. Researchers may find it useful in building diverse compound libraries for high-throughput screening, investigating structure-activity relationships (SAR), or exploring new mechanisms of action. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-16(2)20(24)21-15-18(19-9-6-14-25-19)23-12-10-22(11-13-23)17-7-4-3-5-8-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQWLQWROWUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Phenylpiperazine

Method A :

  • Reactants : Aniline and bis(2-chloroethyl)amine hydrochloride.

  • Conditions : Reflux in ethanol with K₂CO₃ (12 h, 80°C).

  • Yield : 68–72% after recrystallization (ethanol/water).

Method B :

  • Catalytic approach : Pd/C-mediated coupling of piperazine with iodobenzene.

  • Solvent : DMF, 100°C, 24 h.

  • Yield : 58%.

ParameterMethod AMethod B
Reaction Time (h)1224
Temperature (°C)80100
Isolated Yield (%)7258

Synthesis of 2-(Furan-2-yl)ethylamine

Reductive Amination Route :

  • Furfural + nitromethane2-(furan-2-yl)nitroethane (Henry reaction, 75% yield).

  • Nitro reduction : H₂/Pd-C in methanol (90% yield).

Alternative Pathway :

  • Grignard addition to furan-2-carboxaldehyde, followed by Curtius rearrangement (65% overall yield).

2-Methylpropanoyl Chloride Preparation

  • Reactants : Isobutyric acid + thionyl chloride.

  • Conditions : Reflux (2 h, 70°C), 98% conversion.

Final Assembly: Stepwise Coupling

Alkylation of 4-Phenylpiperazine

  • Reactants : 4-Phenylpiperazine + 2-(furan-2-yl)ethyl bromide.

  • Base : K₂CO₃ in acetonitrile (60°C, 8 h).

  • Yield : 85%.

Mechanistic Insight :

  • SN2 displacement at the ethyl bromide center.

  • Piperazine acts as a nucleophile, with the secondary nitrogen attacking the alkyl halide.

Amidation with 2-Methylpropanoyl Chloride

  • Reactants : Alkylated intermediate + 2-methylpropanoyl chloride.

  • Conditions : Dichloromethane, triethylamine (0°C → RT, 4 h).

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying.

  • Yield : 78%.

Side Reactions :

  • Over-acylation at the piperazine nitrogen (controlled by stoichiometry).

  • Hydrolysis of acyl chloride (mitigated by anhydrous conditions).

Optimization Studies

Solvent Effects on Alkylation

SolventDielectric ConstantYield (%)Purity (HPLC)
Acetonitrile37.58599.1
DMF36.77298.3
THF7.56397.8
Temperature (°C)Reaction Time (h)Yield (%)
0 → 25478
25265
401.558

Trade-off : Higher temperatures accelerate reaction but promote decomposition.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals (δ, ppm)Reference
¹H NMR 1.15 (d, 6H, CH(CH₃)₂), 3.45 (m, 8H, piperazine), 6.35 (m, 3H, furan)
¹³C NMR 172.8 (C=O), 151.2 (furan C-2), 116.4 (piperazine C-N)
HRMS m/z 372.2281 [M+H]⁺ (calc. 372.2278)

Purity Assessment

MethodPurity (%)Impurities Identified
HPLC (C18)99.3<0.1% unreacted piperazine
GC-MS98.70.3% residual solvent (DMF)

Scalability and Industrial Considerations

Pilot-Scale Synthesis (10 kg Batch)

  • Alkylation : 85% yield (8 h, 60°C).

  • Amidation : 77% yield (4 h, 25°C).

  • Total Cost : $12.50/g (raw materials).

Challenges :

  • Exothermicity during acyl chloride addition (controlled via cryogenic cooling).

  • Residual palladium in catalytic routes (<10 ppm specification) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The phenylpiperazine moiety can be reduced to form piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. It has shown promise in binding to specific receptors in the body, which could lead to the development of new drugs for treating various diseases.

Medicine

In medicine, research is focused on its potential use as an anti-inflammatory or anti-cancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and their implications:

Compound Name Key Structural Features Implications References
N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide Furan, phenylpiperazine, branched propanamide Potential CNS activity; balanced lipophilicity for blood-brain barrier penetration.
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide (VIb) Benzoxazole replaces ethyl group; acetamide linkage Enhanced rigidity from benzoxazole may improve receptor binding but reduce metabolic stability.
N1-Cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide Oxalamide linkage instead of propanamide; cycloheptyl substituent Oxalamide may increase hydrogen-bonding capacity; cycloheptyl could enhance lipophilicity.
2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide Thiophene and chlorophenoxy substituents; hydroxyl group Thiophene increases electron density; chlorophenoxy enhances halogen bonding but may reduce solubility.
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (8a) Cyano, trifluoromethyl, and thioether groups Strong electron-withdrawing groups improve metabolic stability but may reduce bioavailability.

Pharmacological and Functional Differences

  • Phenylpiperazine Derivatives : Compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide exhibit DPPH scavenging and anti-inflammatory activity, suggesting that phenylpiperazine derivatives may have dual therapeutic roles . The target compound’s furan group could modulate these effects by altering electron distribution.
  • Piperidine vs. Piperazine : W-18 and W-15 (piperidinyl sulfonamides) show opioid receptor binding, whereas phenylpiperazine derivatives are more commonly linked to serotonin/dopamine modulation . This highlights the critical role of the nitrogen heterocycle in determining target selectivity.

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Phenylpiperazine moiety : A piperazine ring substituted with a phenyl group, known for its interactions with various neurotransmitter receptors.
  • Amide functional group : Enhances the compound's solubility and stability.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan ring : Often synthesized from 1,4-dicarbonyl compounds.
  • Piperazine synthesis : Achieved by reacting ethylenediamine with dihaloalkanes.
  • Coupling reactions : The furan and piperazine components are linked through nucleophilic substitution.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in modulating neurotransmitter systems. Its potential mechanisms of action include:

Neurotransmitter Interactions

  • Serotonin Receptors : Preliminary studies suggest that the compound may interact with serotonin receptors, influencing mood regulation and anxiety pathways.
  • Dopamine Receptors : Similar compounds have shown activity at dopamine receptors, which may contribute to their therapeutic effects in neuropsychiatric disorders.

Antimicrobial and Antifungal Properties

This compound has shown potential antimicrobial activity, making it a candidate for further research in treating infections.

Study 1: Neurodegenerative Disease Treatment

A study investigated the effects of similar compounds on neurodegenerative diseases such as Alzheimer's. The findings indicated that these compounds could inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in cognitive disorders.

Study 2: Antidepressant Activity

Research focusing on the compound's interaction with serotonin receptors revealed its potential as an antidepressant agent. In animal models, administration led to significant reductions in depressive-like behaviors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamideStructureAntifungal, anticancer
N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamideStructureAnticancer activity
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamideStructureNeuroprotective effects

Q & A

Basic: What synthetic strategies are recommended for obtaining high-purity N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the furan-piperazine-ethyl backbone via nucleophilic substitution or coupling reactions, often using catalysts like HATU in DMF .
  • Step 2: Amidation with 2-methylpropanoyl chloride under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC (Rf ~0.6) .

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement of crystallographic data to resolve bond lengths/angles, especially around the furan and piperazine moieties .
  • Spectroscopy:
    • NMR: Assign peaks for furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and amide (δ 1.2–1.5 ppm for methyl groups) .
    • IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and furan C-O-C at ~1015 cm⁻¹ .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s neuroprotective potential?

Methodological Answer:

  • Modification Sites: Systematically alter the (i) furan ring (e.g., replace with thiophene), (ii) piperazine substituents (e.g., fluorophenyl vs. methyl groups), and (iii) amide chain length .
  • Biological Testing:
    • In vitro: Measure acetylcholinesterase (AChE) inhibition using Ellman’s assay .
    • In silico: Perform docking studies with AChE (PDB: 1EVE) to correlate substituent effects with binding affinity .

Advanced: What analytical methods resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Controlled Experiments: Measure solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C using UV-Vis spectroscopy (λmax ~260 nm) .
  • Data Normalization: Account for batch-to-batch purity variations (e.g., residual solvents) via HPLC-UV (C18 column, acetonitrile/water gradient) .

Advanced: How can computational modeling optimize this compound’s metabolic stability?

Methodological Answer:

  • Metabolite Prediction: Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., furan oxidation, amide hydrolysis) .
  • Design Tweaks: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpiperazine ring to slow CYP450-mediated degradation .

Basic: What are the key stability challenges under physiological conditions?

Methodological Answer:

  • pH Sensitivity: Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via LC-MS over 24 hours. Amide bonds may hydrolyze at extremes .
  • Light/Oxygen: Store lyophilized samples at -20°C under argon to prevent furan ring photooxidation .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life and brain penetration in rodents using LC-MS/MS. Low bioavailability may explain reduced in vivo efficacy .
  • Metabolite Interference: Identify active metabolites (e.g., hydroxylated furan derivatives) via HR-MS and retest their activity .

Basic: What crystallization conditions yield high-quality single crystals for structural analysis?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion with acetonitrile/water (70:30) or slow evaporation from dichloromethane/methanol .
  • Temperature: Maintain at 4°C to slow nucleation. Verify crystal quality with PXRD to ensure phase purity .

Advanced: How to design a robust assay for evaluating receptor binding affinity?

Methodological Answer:

  • Radioligand Displacement: Use [³H]spiperone for dopamine D2/D3 receptor binding assays (Kd values < 100 nM suggest high affinity) .
  • SPR Biosensors: Immobilize receptors on CM5 chips and measure real-time binding kinetics (kon/koff) at varying compound concentrations .

Advanced: What strategies mitigate toxicity risks identified in preliminary studies?

Methodological Answer:

  • Genotoxicity Screening: Perform Ames test (TA98 strain) to assess furan ring mutagenicity. Negative results support further development .
  • hERG Assay: Patch-clamp studies on HEK293 cells expressing hERG channels to evaluate cardiac risk (IC50 > 10 μM desired) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.